Molecular Weight and Heavy Atom Count: Increased Scaffold Mass for Fragment-Based Drug Design
The target compound possesses a molecular weight of 230.26 g/mol and 17 heavy atoms, reflecting the additional methyl substitution on the benzoic acid ring compared to the demethylated analog 3-(3,5-dimethylpyrazol-1-yl)benzoic acid (MW 216.24 g/mol, 16 heavy atoms) [1]. This 14 Da mass difference and the additional heavy atom are critical in fragment-based drug discovery, where each heavy atom contributes to binding energy and the molecular weight governs the efficiency metrics. The quantified difference provides a distinct starting point for lead optimization, as the 4-methyl group can engage in additional hydrophobic contacts with protein targets that are inaccessible to the lighter analog [2].
| Evidence Dimension | Molecular Weight and Heavy Atom Count |
|---|---|
| Target Compound Data | MW = 230.26 g/mol; 17 heavy atoms |
| Comparator Or Baseline | 3-(3,5-Dimethylpyrazol-1-yl)benzoic acid (CAS 312531-88-7): MW = 216.24 g/mol; 16 heavy atoms |
| Quantified Difference | ΔMW = +14.02 g/mol; ΔHeavy Atoms = +1 |
| Conditions | Calculated based on molecular formula (C13H14N2O2 vs. C12H12N2O2); data from CAS Common Chemistry and PubChem |
Why This Matters
The higher molecular weight and heavy atom count directly influence ligand efficiency (LE) and lipophilic ligand efficiency (LLE) calculations, making this scaffold suitable for exploring additional hydrophobic interactions in target binding pockets.
- [1] CAS Common Chemistry. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methylbenzoic acid (957514-14-6). Molecular Formula: C13H14N2O2, Molecular Weight: 230.26. American Chemical Society, 2024. View Source
- [2] PubChem. National Center for Biotechnology Information. Comparative molecular properties for CID 6484679 and CID 3047024. 2024. View Source
